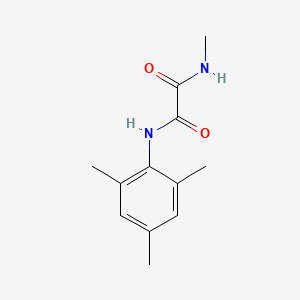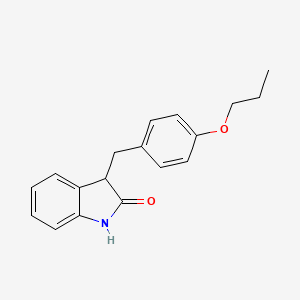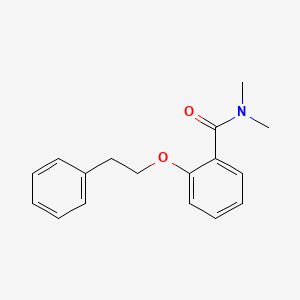
4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong activity against various targets, with minimal side effects. However, one of the limitations of using this compound is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the activity of this compound, and to identify new targets for its therapeutic use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, in order to facilitate its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through a multi-step process. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with dimethyl acetylenedicarboxylate to produce a pyridine-substituted enone. This enone is then reacted with hydrazine to produce the pyrazole ring, followed by the addition of an allyl group to the resulting compound.
Applications De Recherche Scientifique
Research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been focused on its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-6-12-10(2)16-17(14(12,3)19)13(18)11-7-5-8-15-9-11/h4-5,7-9,12,19H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKTYVUQYRWZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)